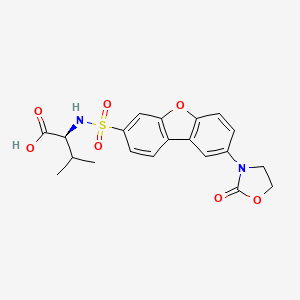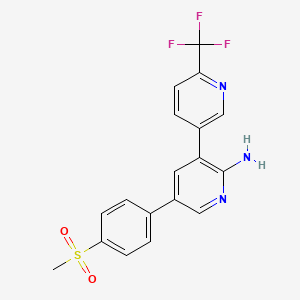
Mpeg5-t-butyl ester
概要
説明
m-PEG5-Boc: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by connecting two essential ligands, enabling selective protein degradation via the ubiquitin-proteasome system within cells .
科学的研究の応用
Chemistry: m-PEG5-Boc is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells .
Biology: In biological research, m-PEG5-Boc is used to study protein-protein interactions and the mechanisms of protein degradation .
Industry: In the industrial sector, m-PEG5-Boc is used in the production of specialized chemicals and materials .
作用機序
Target of Action
Mpeg5-t-butyl ester is primarily used in the field of drug development . It is a PEG derivative containing a t-butyl ester . The compound’s primary targets are therapeutic molecules, such as peptides, proteins, or small molecules . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mode of Action
The mode of action of this compound involves a process known as PEGylation . In this process, the PEG moiety of the compound is covalently attached to its targets . This attachment can alter the properties of the target molecules, potentially enhancing their therapeutic efficacy.
Biochemical Pathways
Given its role in pegylation, it can be inferred that the compound may influence pathways related to the function and stability of therapeutic molecules .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media . This property could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.
Result of Action
The result of this compound’s action is the modification of therapeutic molecules through PEGylation . This modification can enhance the solubility, stability, and potentially the therapeutic efficacy of the target molecules .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
生化学分析
Biochemical Properties
Mpeg5-t-butyl ester is widely utilized for PEGylation, a process where the PEG moiety is covalently attached to therapeutic molecules, such as peptides, proteins, or small molecules . The unique structure of this compound imparts hydrophilic and biocompatible properties, making it an essential reagent in pharmaceutical research and development .
Cellular Effects
Given its role in PEGylation, it can be inferred that this compound may influence cell function by modifying the properties of proteins and other biomolecules .
Molecular Mechanism
This process can alter the properties of the target molecule, potentially influencing its activity, stability, and interactions with other biomolecules .
Metabolic Pathways
Given its role in PEGylation, it may interact with enzymes and cofactors involved in the modification of proteins and other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-Boc involves the reaction of polyethylene glycol (PEG) with tert-butyl chloroformate (Boc-Cl) under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of m-PEG5-Boc follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions:
Substitution Reactions: m-PEG5-Boc can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thioacetate (KSAc) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of m-PEG5
類似化合物との比較
m-PEG5-phosphonic acid: Another PEG-based linker used in PROTAC synthesis.
m-PEG5-bromide: A PEG-based linker with a bromide functional group.
Uniqueness: m-PEG5-Boc is unique due to its Boc-protected amine group, which allows for selective deprotection and functionalization. This makes it highly versatile in the synthesis of various PROTAC molecules .
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O7/c1-16(2,3)23-15(17)5-6-19-9-10-21-13-14-22-12-11-20-8-7-18-4/h5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOAGRJWHPYZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216433 | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874208-93-2 | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874208-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)




